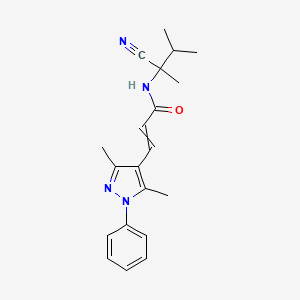

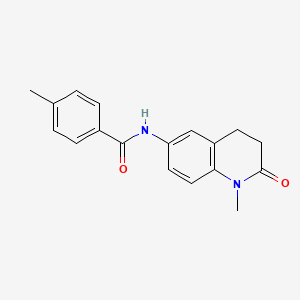

4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, commonly known as MQBA, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. MQBA is a member of the quinoline family and has been synthesized through various methods, including the Pictet-Spengler reaction and the Ullmann reaction. In

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

4-Methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide serves as a precursor in the synthesis of various substituted benzamides and quinazolinyl benzamides, demonstrating the versatility and potential of these compounds in medicinal chemistry due to their biological and synthetic adaptability. For instance, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides were synthesized from methyl anthranilate, highlighting alternative synthetic routes and their implications in developing pharmacologically active compounds (Chau, Saegusa, & Iwakura, 1982).

Antitumor Activity

Studies have focused on the antitumor potential of quinazolin-4-one derivatives, where modifications aimed at improving water solubility have led to compounds with significant cytotoxicity against cancer cells. For example, the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, demonstrated increased aqueous solubility and enhanced cytotoxicity, retaining novel biochemical characteristics of the parent compound (Bavetsias et al., 2002). This highlights the compound's potential in overcoming limitations related to solubility and bioavailability in drug development.

Luminescent Properties and Sensing Applications

The luminescent properties and photo-induced electron transfer capabilities of certain derivatives indicate potential applications in materials science and sensor development. Novel piperazine substituted naphthalimide compounds have shown characteristic fluorescence quantum yields, suggesting applications as pH probes and in the study of electron transfer processes, which could be beneficial in developing fluorescent sensors and materials (Gan et al., 2003).

Corrosion Inhibition

Research on the corrosion inhibition properties of benzoxazines, including derivatives related to 4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, shows significant efficiency in protecting mild steel in acidic environments. This underscores the compound's utility in industrial applications, particularly in materials protection and longevity (Kadhim et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of 4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is the serine/threonine-protein kinase . This enzyme plays a crucial role in controlling the cell cycle and is essential for meiosis .

Mode of Action

4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide interacts with its target, the serine/threonine-protein kinase, to control the cell cycle

Biochemical Pathways

The biochemical pathways affected by 4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are related to the cell cycle, particularly the process of meiosis . The compound’s interaction with serine/threonine-protein kinase can lead to changes in these pathways, affecting cell division and growth.

Result of Action

The molecular and cellular effects of 4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide’s action are primarily related to its impact on the cell cycle . By interacting with serine/threonine-protein kinase, it can influence cell division and growth, potentially leading to significant changes at the cellular level.

Propiedades

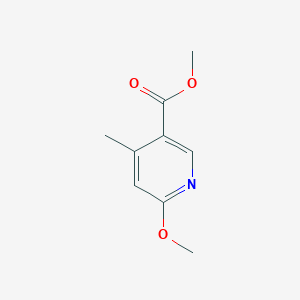

IUPAC Name |

4-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12-3-5-13(6-4-12)18(22)19-15-8-9-16-14(11-15)7-10-17(21)20(16)2/h3-6,8-9,11H,7,10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAJMEBQJPJLEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine](/img/structure/B2512402.png)

![2-(4-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2512404.png)

![(2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2512405.png)

![2-(4-Isopropylphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2512406.png)

![4-methyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}pentanoic acid](/img/structure/B2512409.png)

![4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide](/img/structure/B2512410.png)

![Methyl 2-{[5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)imidazo[2,1-b][1,3]thiazol-6-yl]sulfanyl}benzenecarboxylate](/img/structure/B2512412.png)